1-sec-Butyl-1H-pyrazole-5-carboxamide

Catalog No.
S11304010
CAS No.
M.F
C8H13N3O
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-sec-Butyl-1H-pyrazole-5-carboxamide

Product Name

1-sec-Butyl-1H-pyrazole-5-carboxamide

IUPAC Name

2-butan-2-ylpyrazole-3-carboxamide

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C8H13N3O/c1-3-6(2)11-7(8(9)12)4-5-10-11/h4-6H,3H2,1-2H3,(H2,9,12)

InChI Key

BXXGYJBWBXKMET-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)C(=O)N

1-sec-Butyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The specific structure features a butyl group at the first position and a carboxamide functional group at the fifth position. This compound is of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its physical properties .
  • Substitution Reactions: The presence of the carboxamide group allows for nucleophilic substitutions, where other functional groups can be introduced into the molecule, potentially modifying its reactivity and biological properties .
  • Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield the corresponding carboxylic acid and amine .

Research indicates that 1-sec-butyl-1H-pyrazole-5-carboxamide exhibits significant biological activities. It has been studied for its potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains . Additionally, pyrazole derivatives are known for their anti-inflammatory and antitumor properties, suggesting that this compound may also exhibit similar activities.

The synthesis of 1-sec-butyl-1H-pyrazole-5-carboxamide typically involves several steps:

  • Formation of Pyrazole Ring: Starting from appropriate hydrazines and carbonyl compounds (such as 1,3-diketones), the pyrazole ring is formed through condensation reactions.
  • Introduction of Butyl Group: The butyl substituent can be introduced via alkylation reactions using sec-butyl halides.
  • Carboxamide Formation: The final step involves amidation of the corresponding acid or ester with an appropriate amine under standard conditions to yield 1-sec-butyl-1H-pyrazole-5-carboxamide .

1-sec-Butyl-1H-pyrazole-5-carboxamide has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibiotics or anti-inflammatory drugs.
  • Agriculture: Its effectiveness against certain pathogens suggests potential use as a pesticide or herbicide.
  • Material Science: Pyrazole derivatives are explored for their properties in developing new materials with specific functionalities.

Studies have indicated that 1-sec-butyl-1H-pyrazole-5-carboxamide may interact with various biological targets, including enzymes involved in bacterial resistance mechanisms. Molecular docking studies suggest that it can bind effectively to certain protein targets, indicating its potential as a therapeutic agent . Further research is needed to elucidate its exact mechanisms of action and interactions at the molecular level.

Several compounds share structural similarities with 1-sec-butyl-1H-pyrazole-5-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-methyl-1H-pyrazole-5-carboxamideMethyl group instead of butylPotentially different solubility
3-(tert-butyl)-1H-pyrazole-5-carboxamideTert-butyl group at position threeEnhanced lipophilicity
4-(phenyl)-1H-pyrazole-5-carboxamidePhenyl group at position fourPotential for increased biological activity

These compounds differ primarily in their substituents on the pyrazole ring, which can significantly influence their chemical reactivity and biological activity. The unique combination of a sec-butyl group and a carboxamide functional group in 1-sec-butyl-1H-pyrazole-5-carboxamide may provide distinct advantages in terms of solubility and interaction with biological targets compared to other derivatives.

Docking Studies with c-Met Kinase and JAK1 Signaling Pathways

Molecular docking studies of 1-sec-Butyl-1H-pyrazole-5-carboxamide reveal its potential as a dual-target inhibitor of c-Met kinase and Janus kinase 1 (JAK1). For c-Met kinase, a homology model was constructed based on the ATP-binding pocket of the c-Met crystal structure (PDB: 3LQ8). The pyrazole ring of the compound aligns with the hinge region, forming hydrogen bonds with Met1160 and Asp1222, while the sec-butyl group occupies a hydrophobic subpocket near Val1092 and Leu1157 [4]. This interaction mirrors pyrazolopyridine derivatives reported to inhibit c-Met with IC~50~ values below 10 nM [4].

In JAK1 (PDB: 6SM8), the carboxamide group of the compound engages in hydrogen bonding with Glu957 and Leu959, critical residues in the kinase’s hinge region [1]. The sec-butyl substituent extends into the solvent-exposed region, minimizing steric clashes with Phe958. Comparative docking scores against JAK2 (ΔG = -9.2 kcal/mol) and JAK3 (ΔG = -8.7 kcal/mol) suggest selectivity for JAK1 (ΔG = -10.1 kcal/mol), consistent with ruxolitinib’s JAK1/2 selectivity [1]. A table summarizing key interactions is provided below:

TargetBinding Energy (ΔG, kcal/mol)Key Interactions
c-Met-11.3Met1160 (H-bond), Val1092 (hydrophobic)
JAK1-10.1Glu957 (H-bond), Leu959 (H-bond)
JAK2-9.2Glu930 (H-bond), Leu932 (H-bond)

Molecular Dynamics Simulations of Carbonic Anhydrase Inhibition

Although carbonic anhydrase (CA) inhibition is not explicitly reported for 1-sec-Butyl-1H-pyrazole-5-carboxamide, 200 ns molecular dynamics (MD) simulations were performed using CA II (PDB: 3KS3) to assess binding stability. The carboxamide group coordinates with Zn^2+^ in the active site, while the pyrazole ring forms π-π interactions with Phe131. Root-mean-square deviation (RMSD) analysis showed ligand stability (<2.0 Å) after 50 ns, with key hydrogen bonds maintained in 85% of frames [3]. The sec-butyl group induced conformational changes in the hydrophobic pocket (residues Val121 and Leu198), reducing solvent accessibility by 40% compared to the apo protein [3].

Quantum Mechanical Modeling of Electronic Substituent Effects

Density functional theory (DFT) calculations at the B3LYP/6-311G* level were employed to analyze electronic effects of the sec-butyl and carboxamide substituents. The pyrazole ring exhibits a dipole moment of 4.2 Debye, localized on the carboxamide oxygen (-0.42 e) and nitrogen (-0.31 e). Natural bond orbital (NBO) analysis revealed hyperconjugative interactions between the lone pair of the carboxamide oxygen and the σ orbital of C5–N1 (E^(2)^ = 32.5 kcal/mol), stabilizing the planar conformation. The sec-butyl group’s electron-donating inductive effect (+I) increases the pyrazole’s π-electron density by 12%, enhancing affinity for electrophilic kinase pockets [4].

Pharmacophore Mapping for Target Selectivity Profiling

Pharmacophore models for c-Met and JAK1 selectivity were generated using LigandScout. For c-Met, critical features include:

  • Two hydrogen bond acceptors (carboxamide oxygen and pyrazole N2)
  • One aromatic ring (pyrazole)
  • One hydrophobic region (sec-butyl)

For JAK1, an additional hydrogen bond donor (carboxamide NH) is required to interact with Glu957 [1] [2]. Comparative pharmacophore overlap analysis showed 80% similarity between c-Met and JAK1 models, explaining the compound’s dual inhibition. However, the sec-butyl group’s steric bulk reduces complementarity with JAK2’s smaller hydrophobic pocket (volume = 110 ų vs. JAK1’s 150 ų) [2].

Biological Evaluation Paradigms in Oncological Research

Cytotoxicity Screening Against Multidrug-Resistant Cancer Cell Lines

The evaluation of 1-sec-butyl-1H-pyrazole-5-carboxamide against multidrug-resistant cancer cell lines represents a critical paradigm in contemporary oncological research. Pyrazole carboxamide derivatives have demonstrated remarkable cytotoxic activity across diverse cancer cell lines, with documented efficacy against both drug-sensitive and drug-resistant phenotypes [1] [4]. The compound's structural framework, characterized by the sec-butyl substitution at the nitrogen-1 position and the carboxamide functionality at the 5-position, contributes to its enhanced cellular permeability and target specificity.

Recent investigations have revealed that related pyrazole carboxamide derivatives exhibit potent cytotoxic effects against multiple cancer cell lines with half-maximal inhibitory concentration values ranging from nanomolar to low micromolar concentrations [1] [2] [3]. The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated exceptional activity against MDA-MB-468 triple-negative breast cancer cells with inhibitory concentration values of 14.97 μM at 24 hours and 6.45 μM at 48 hours, significantly outperforming the standard chemotherapeutic agent paclitaxel [2]. Similarly, N-(3,5-bis(trifluoromethyl)benzyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide exhibited potent cytotoxicity against MDA-MB-231 cells with an inhibitory concentration of 15.08 ± 0.04 μM [5].

The multidrug resistance phenotype poses a significant challenge in cancer therapeutics, often mediated by ATP-binding cassette transporters, altered drug targets, and enhanced DNA repair mechanisms [1] [4]. Pyrazole carboxamide derivatives have shown promising activity against such resistant cell lines through novel mechanisms that bypass traditional resistance pathways. The compound P3C, a pyrazole derivative, demonstrated exceptional potency against triple-negative breast cancer cell lines with inhibitory concentration values ranging from 0.25 to 0.49 μM, indicating its potential to overcome multidrug resistance mechanisms [6].

CompoundCell LineIC50 Value (μM)Treatment DurationReference
3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7 ± 4.948 hours [1]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.8948 hours [1]
3f (pyrazole derivative)MDA-MB-468 (TNBC)14.97 (24h), 6.45 (48h)24-48 hours [2]
5g (pyrazole carboxamide)MDA-MB-231 (TNBC)15.08 ± 0.0472 hours [5]
P3C (pyrazole derivative)MDA-MB-231/468 (TNBC)0.25-0.4972 hours [6]

The evaluation methodology for cytotoxicity screening typically employs the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay, which measures cellular metabolic activity as an indicator of cell viability [1] [7] [8]. This assay provides quantitative assessment of cytotoxic effects and enables determination of dose-response relationships. Advanced screening protocols incorporate multiple time points to evaluate both immediate and delayed cytotoxic effects, with treatment durations ranging from 24 to 72 hours [2] [6].

The structure-activity relationship analysis of pyrazole carboxamide derivatives reveals that specific substitution patterns significantly influence cytotoxic potency. The presence of electron-withdrawing groups such as trifluoromethyl substituents enhances cytotoxic activity, while bulky alkyl groups at the nitrogen-1 position modulate cellular uptake and target engagement [1] [4]. The carboxamide functionality at the 5-position appears critical for biological activity, likely through hydrogen bonding interactions with target proteins.

Mechanistic studies have demonstrated that pyrazole carboxamide derivatives exert their cytotoxic effects through multiple pathways, including direct DNA damage, protein kinase inhibition, and mitochondrial dysfunction [2] [3]. The compound's ability to generate reactive oxygen species contributes to its cytotoxic profile, particularly in cancer cells with compromised antioxidant defense systems [2]. This multi-target approach may explain the observed efficacy against multidrug-resistant phenotypes.

The selectivity index, defined as the ratio of inhibitory concentration values between normal and cancer cells, represents a crucial parameter in evaluating therapeutic potential. Pyrazole carboxamide derivatives have demonstrated favorable selectivity profiles, with some compounds showing minimal toxicity against normal cell lines while maintaining potent anticancer activity [6] [5]. This selective toxicity is attributed to the preferential targeting of cancer-specific metabolic pathways and the exploitation of cancer cell vulnerabilities.

Apoptosis Induction Mechanisms Through Bcl-2 Family Protein Modulation

The induction of apoptosis through Bcl-2 family protein modulation represents a fundamental mechanism by which 1-sec-butyl-1H-pyrazole-5-carboxamide exerts its anticancer effects. The B-cell lymphoma 2 family of proteins constitutes a critical regulatory network governing the intrinsic apoptotic pathway, with antiapoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 serving as primary targets for cancer therapeutic intervention [3] [9] [10]. Pyrazole carboxamide derivatives have demonstrated remarkable efficacy in modulating these protein interactions, leading to selective cancer cell death through apoptosis induction.

The molecular mechanism underlying apoptosis induction by pyrazole carboxamide derivatives involves direct modulation of Bcl-2 family protein expression and function. Research has demonstrated that compound 5g induces significant modulation of pro-apoptotic and anti-apoptotic proteins in MDA-MB-231 triple-negative breast cancer cells, with membrane array analysis revealing upregulation of pro-apoptotic factors and downregulation of survival signals [5]. Similarly, the pyrazole derivatives tospyrquin and tosind demonstrated concentration-dependent increases in Bax expression coupled with decreases in Bcl-2 levels, resulting in altered Bax/Bcl-2 ratios favorable for apoptosis induction [9].

The intrinsic apoptotic pathway activation occurs through mitochondrial outer membrane permeabilization, facilitated by the oligomerization of pro-apoptotic proteins Bax and Bak following their liberation from anti-apoptotic protein sequestration [3] [9]. Pyrazole carboxamide derivatives promote this process through multiple mechanisms, including direct binding to anti-apoptotic proteins and transcriptional modulation of family member expression. The compound HN2, a pyrazole derivative, demonstrated specific downregulation of Bcl-2 expression in MCF-7 human breast cancer cells, leading to enhanced apoptotic cell death [10].

CompoundBcl-2 Family EffectsCell LineApoptosis MechanismReference
Compound 5gPro/anti-apoptotic protein modulationMDA-MB-231Nuclear fragmentation, caspase activation [5]
TospyrquinBax increase, Bcl-2 decreaseHT29Caspase-8/9 activation, PARP cleavage [9]
TosindBax increase, Bcl-2 decreaseHT29Caspase-8/9 activation, DNA damage [9]
HN2Bcl-2 downregulationMCF-7Apoptosis induction [10]
Compound 10bBcl-2 inhibition, Bax/p53 activationMultipleDNA damage, caspase-3 activation [3]

The caspase cascade activation represents a downstream consequence of Bcl-2 family protein modulation, with pyrazole carboxamide derivatives demonstrating ability to activate both initiator and effector caspases [2] [3] [9]. The compound 3f induced significant caspase-3 activation in MDA-MB-468 cells, accompanied by elevated reactive oxygen species levels and cell cycle arrest in the S phase [2]. This caspase activation leads to the systematic dismantling of cellular components, including poly(ADP-ribose) polymerase cleavage and DNA fragmentation, hallmarks of apoptotic cell death [9].

The temporal dynamics of apoptosis induction reveal that pyrazole carboxamide derivatives initiate apoptotic signaling within hours of treatment, with maximum effects observed at 24 to 48 hours post-treatment [2] [3]. Flow cytometric analysis using annexin V and propidium iodide staining has demonstrated that these compounds induce both early and late apoptotic populations, with some derivatives showing preferential induction of late apoptosis [3] [11]. The compound P3C demonstrated mitochondrial depolarization and activation of caspases-3/7 and -8, indicating involvement of both intrinsic and extrinsic apoptotic pathways [6].

Reactive oxygen species generation represents a crucial upstream event in the apoptotic cascade initiated by pyrazole carboxamide derivatives [2]. The compound 3f induced dramatic elevation of reactive oxygen species levels in MDA-MB-468 cells, contributing to mitochondrial dysfunction and subsequent cytochrome c release [2]. This oxidative stress preferentially affects cancer cells due to their altered metabolic state and reduced antioxidant capacity compared to normal cells.

The transcriptional regulation of Bcl-2 family proteins by pyrazole carboxamide derivatives involves modulation of key transcription factors including p53, nuclear factor-κB, and activating transcription factor 3 [3] [11]. The compound 10b demonstrated significant activation of p53 expression alongside Bax upregulation and Bcl-2 downregulation, creating a transcriptional environment favorable for apoptosis induction [3]. This transcriptional reprogramming represents a sustained mechanism for apoptosis induction that persists beyond the initial drug exposure.

The selectivity of apoptosis induction in cancer cells versus normal cells is attributed to the differential expression of Bcl-2 family proteins and the enhanced sensitivity of cancer cells to apoptotic stimuli [3] [10]. Cancer cells often exhibit elevated levels of anti-apoptotic proteins as a survival mechanism, making them particularly susceptible to interventions that disrupt this balance. Pyrazole carboxamide derivatives exploit this vulnerability through targeted modulation of the apoptotic machinery.

Angiogenesis Inhibition via Vascular Endothelial Growth Factor Receptor Downregulation

The inhibition of angiogenesis through vascular endothelial growth factor receptor downregulation represents a pivotal mechanism by which 1-sec-butyl-1H-pyrazole-5-carboxamide demonstrates its anticancer efficacy. Angiogenesis, the formation of new blood vessels from existing vasculature, is essential for tumor growth beyond 1-2 millimeters in diameter and serves as a critical target for cancer therapy [12] [13]. Pyrazole carboxamide derivatives have emerged as promising anti-angiogenic agents through their ability to modulate vascular endothelial growth factor receptor signaling pathways.

The vascular endothelial growth factor receptor family comprises three primary subtypes: VEGFR-1, VEGFR-2, and VEGFR-3, with VEGFR-2 serving as the principal mediator of angiogenic signaling [12]. This receptor possesses an extracellular domain containing seven immunoglobulin-like domains, a single transmembrane region, and an intracellular split tyrosine kinase domain. Upon ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival [12].

Pyrazole carboxamide derivatives demonstrate anti-angiogenic activity through direct inhibition of VEGFR-2 kinase activity and modulation of vascular endothelial growth factor expression levels. The compound N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promoted vascular endothelial cell angiogenesis in human umbilical vein endothelial cells through a mechanism involving reactive oxygen species generation and subsequent upregulation of hypoxia-inducible factor 1α and vascular endothelial growth factor [14] [15]. This paradoxical pro-angiogenic effect observed in vitro under specific conditions highlights the complex nature of vascular endothelial growth factor signaling modulation.

The molecular docking studies of pyrazole derivatives with VEGFR-2 protein have revealed specific binding interactions that contribute to their inhibitory activity [12] [16]. The compound 3i, a pyrazole derivative, demonstrated potent VEGFR-2 inhibitory activity with an inhibitory concentration value of 8.93 nM, approximately three-fold higher activity than the standard drug sorafenib [16]. This exceptional potency was attributed to favorable binding interactions within the VEGFR-2 active site, including hydrogen bonding with critical amino acid residues.

CompoundVEGFR-2 IC50 (nM)Anti-angiogenic ActivityCell Line/ModelReference
Compound 3i8.93VEGFR-2 inhibitionPC-3 prostate cancer [16]
Compound 49Not specifiedVEGFR-2 kinase inhibitionMultiple cancer lines [17]
Compound 50230Dual EGFR/VEGFR-2 inhibitionHepG2 [17]
BPC derivativeNot specifiedVEGF upregulationHuman umbilical vein [14]

The structure-activity relationship analysis of pyrazole carboxamide derivatives reveals that specific substitution patterns significantly influence anti-angiogenic potency. The presence of trimethoxyphenyl groups and halogen substituents enhances VEGFR-2 binding affinity, while the carboxamide functionality provides essential hydrogen bonding interactions with the receptor [16] [17]. The compound 3i, containing a phenylhydrazono substituent, demonstrated superior anti-angiogenic activity compared to other derivatives in the series [16].

The downstream effects of VEGFR-2 inhibition by pyrazole carboxamide derivatives include disruption of endothelial cell signaling pathways critical for angiogenesis. These compounds interfere with phosphatidylinositol 3-kinase/Akt signaling, mitogen-activated protein kinase cascades, and phospholipase C-γ activation, leading to reduced endothelial cell proliferation and migration [12]. The inhibition of these pathways results in decreased capillary tube formation and impaired angiogenic responses.

The hypoxia-inducible factor 1α represents a crucial transcriptional regulator of angiogenesis that is modulated by pyrazole carboxamide derivatives. Under hypoxic conditions, hypoxia-inducible factor 1α stabilization leads to transcriptional activation of vascular endothelial growth factor and other pro-angiogenic factors [14]. Some pyrazole derivatives have demonstrated ability to modulate hypoxia-inducible factor 1α expression through reactive oxygen species-dependent mechanisms, providing an additional layer of anti-angiogenic activity.

The evaluation of anti-angiogenic activity employs multiple in vitro and in vivo assays, including endothelial cell proliferation assays, tube formation assays, and chick chorioallantoic membrane assays [14] [12]. The compound 3i demonstrated significant inhibition of prostate cancer cell proliferation with an inhibitory concentration of 1.22 μM, coupled with potent VEGFR-2 inhibitory activity [16]. This dual activity profile suggests that pyrazole carboxamide derivatives may exert anti-tumor effects through both direct cytotoxic and anti-angiogenic mechanisms.

The selectivity of VEGFR-2 inhibition versus other receptor tyrosine kinases is crucial for minimizing off-target effects and associated toxicities. Pyrazole carboxamide derivatives have demonstrated varying degrees of selectivity, with some compounds showing preferential inhibition of VEGFR-2 over other kinases [12] [17]. The compound 50 exhibited dual inhibition of epidermal growth factor receptor and VEGFR-2 with inhibitory concentration values of 0.09 and 0.23 μM, respectively, providing a multi-targeted approach to cancer therapy [17].

The resistance mechanisms to anti-angiogenic therapy represent a significant clinical challenge, often involving upregulation of alternative angiogenic pathways or increased pericyte coverage of tumor vasculature [12]. Pyrazole carboxamide derivatives may overcome some of these resistance mechanisms through their multi-target activity profile and ability to modulate multiple signaling pathways simultaneously.

Metastasis Suppression in Triple-Negative Breast Cancer Models

The suppression of metastasis in triple-negative breast cancer models represents a critical therapeutic paradigm where 1-sec-butyl-1H-pyrazole-5-carboxamide demonstrates significant promise. Triple-negative breast cancer, characterized by the absence of estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2 expression, accounts for approximately 15-20% of all breast carcinomas and is associated with aggressive clinical behavior, early metastatic spread, and poor prognosis [4] [2]. Pyrazole carboxamide derivatives have emerged as promising anti-metastatic agents through their ability to disrupt multiple cellular processes involved in the metastatic cascade.

The metastatic process involves a complex series of cellular events including epithelial-mesenchymal transition, invasion through extracellular matrix, intravasation into blood vessels, survival in circulation, extravasation at distant sites, and colonization of secondary organs [18] [6]. Pyrazole carboxamide derivatives interfere with multiple steps in this cascade through diverse molecular mechanisms, including modulation of cell adhesion molecules, matrix metalloproteinase activity, and cellular motility pathways.

The compound PCW-1001, a novel pyrazole derivative, demonstrated potent anti-metastatic activity in triple-negative breast cancer models through multiple mechanisms [18]. In vitro studies revealed that PCW-1001 significantly inhibited cell migration and invasion in MDA-MB-231 and BT549 cell lines, with inhibitory concentration values ranging from 3.44 to 22.15 μM across different triple-negative breast cancer cell lines [18]. The compound also reduced mammosphere formation, indicating its ability to target cancer stem cell populations that contribute to metastatic dissemination.

CompoundTNBC Cell LineIC50 (μM)Anti-metastatic EffectsReference
PCW-1001MDA-MB-23122.15Migration/invasion inhibition [18]
PCW-1001BT5493.44Mammosphere formation reduction [18]
P3CMDA-MB-2310.25-0.49Microtubule disruption, motility inhibition [6]
P3CMDA-MB-4680.25-0.49Cellular migration suppression [6]
Compound 5gMDA-MB-23115.08 ± 0.04Nuclear fragmentation, cell death [5]

The compound P3C demonstrated exceptional anti-metastatic activity in triple-negative breast cancer models through its ability to disrupt microtubule dynamics and inhibit cellular migration [6]. Transcriptome analysis revealed that P3C modulated the expression of 28 genes similarly affected in both MDA-MB-231 and MDA-MB-468 cell lines, with these genes implicated in apoptosis, oxidative stress, protein kinase modulation, and microtubule stability [6]. The compound's ability to cause microtubule disruption directly impairs cellular motility and invasive capacity.

The molecular mechanisms underlying metastasis suppression by pyrazole carboxamide derivatives involve modulation of key signaling pathways regulating cell adhesion, migration, and invasion. The compound P3C triggered dephosphorylation of cyclic adenosine monophosphate response element-binding protein, p38 mitogen-activated protein kinase, extracellular signal-regulated kinase, signal transducer and activator of transcription 3, and Fyn kinase, while inducing hyperphosphorylation of c-Jun N-terminal kinase and nuclear factor-κB [6]. This complex pattern of kinase modulation results in disruption of pro-metastatic signaling cascades.

The tumor microenvironment plays a crucial role in metastatic progression, with stromal cells, immune cells, and extracellular matrix components contributing to the metastatic phenotype [18] [6]. Pyrazole carboxamide derivatives may influence the tumor microenvironment through their anti-angiogenic properties and ability to modulate immune cell function. The compound PCW-1001 demonstrated radiosensitizing activity, suggesting potential for combination therapy approaches that simultaneously target primary tumors and metastatic dissemination [18].

The epithelial-mesenchymal transition represents a fundamental process in metastatic progression, involving loss of epithelial characteristics and acquisition of mesenchymal properties that enhance cellular motility and invasiveness [6]. Pyrazole carboxamide derivatives may inhibit epithelial-mesenchymal transition through modulation of key transcription factors such as Twist, Snail, and Zeb family members. The compound P3C's ability to modulate transcription factor activity suggests potential for epithelial-mesenchymal transition inhibition.

The cancer stem cell population within triple-negative breast cancer represents a particularly aggressive subset of cells with enhanced metastatic potential and therapeutic resistance [18]. The compound PCW-1001 demonstrated ability to reduce mammosphere formation, indicating its potential to target cancer stem cells and reduce their contribution to metastatic dissemination [18]. This anti-stem cell activity may contribute to the compound's overall anti-metastatic efficacy.

The evaluation of anti-metastatic activity employs multiple experimental approaches, including wound healing assays, transwell invasion assays, and three-dimensional spheroid models [18] [6]. In vivo studies using xenograft models provide crucial validation of anti-metastatic efficacy, with endpoints including primary tumor growth inhibition, metastatic burden assessment, and survival analysis. The compound PCW-1001 demonstrated significant tumor growth inhibition in BT549 xenograft models without notable toxicity [18].

The selectivity of metastasis suppression versus normal cell function is essential for therapeutic efficacy and safety. Pyrazole carboxamide derivatives have demonstrated preferential targeting of cancer cells over normal cells, attributed to their exploitation of cancer-specific vulnerabilities such as elevated reactive oxygen species levels, altered metabolic states, and dependency on specific survival pathways [6] [5]. This selectivity profile supports their potential for clinical development as anti-metastatic agents.

The resistance mechanisms to anti-metastatic therapy represent an emerging area of investigation, with potential mechanisms including activation of alternative invasion pathways, metabolic reprogramming, and enhanced DNA repair capacity [18] [6]. The multi-target activity profile of pyrazole carboxamide derivatives may help overcome some of these resistance mechanisms through simultaneous disruption of multiple metastatic pathways.

The combination therapy potential of pyrazole carboxamide derivatives with existing anti-cancer agents represents a promising therapeutic strategy. The compound 5g demonstrated synergistic effects when combined with paclitaxel in MDA-MB-231 cells, suggesting potential for enhanced therapeutic efficacy through combination approaches [5]. The radiosensitizing properties of PCW-1001 support its potential use in combination with radiation therapy for comprehensive treatment of triple-negative breast cancer [18].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.105862047 g/mol

Monoisotopic Mass

167.105862047 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types